3-Tetradecyne, 14,14-diethoxy-
Description
Contextualizing Advanced Alkyne and Acetal (B89532) Chemistry
In the broader context of organic synthesis, both alkynes and acetals are fundamental functional groups. Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are valued for their reactivity. wikipedia.orgdummies.combyjus.com They participate in a wide array of transformations, including hydrogenations, halogenations, and hydration reactions, making them versatile building blocks for more complex molecules. wikipedia.orgdummies.com The linear geometry of the alkyne bond also imparts specific conformational properties to molecules. wikipedia.org
Acetals, on the other hand, are primarily utilized as protecting groups for carbonyl compounds (aldehydes and ketones) due to their stability under neutral or basic conditions and their susceptibility to hydrolysis in acidic environments. This protective role is crucial in multi-step syntheses where specific reactive sites need to be shielded.
Significance of Multifunctionalized Long-Chain Aliphatic Hydrocarbons in Synthetic Design
Long-chain aliphatic hydrocarbons that possess multiple functional groups are of considerable interest in materials science and the synthesis of natural products. The extended carbon chain can confer properties such as hydrophobicity and specific molecular packing, while the functional groups provide sites for further chemical modification. The strategic placement of functional groups along the chain allows for the construction of complex molecular architectures.
Structural Features and Synthetic Relevance of the 3-Tetradecyne (B13801924), 14,14-diethoxy- Moiety
The structure of 3-Tetradecyne, 14,14-diethoxy- features an internal alkyne at the 3-position and a diethyl acetal at the 14-position of a fourteen-carbon chain. This arrangement presents a bifunctional molecule with distinct reactive centers. The internal alkyne is a site for various addition reactions, potentially leading to the formation of stereochemically defined alkenes or further functionalized alkanes. The terminal acetal group serves as a masked aldehyde, which could be deprotected to engage in reactions such as Wittig olefination or reductive amination.
The significant distance between the two functional groups suggests that they could, in principle, react independently of one another, allowing for selective transformations at either end of the molecule. This characteristic is valuable in the synthesis of polymers or complex molecules where sequential modifications are required.
Despite these theoretically interesting features, the lack of published research on 3-Tetradecyne, 14,14-diethoxy- means that its practical synthetic utility remains unexplored. There are no documented methods for its preparation or its use as a precursor in the synthesis of other compounds. Consequently, a detailed discussion of its specific research findings is not possible at this time. Further investigation into this molecule would be necessary to ascertain its role, if any, in advanced organic synthesis.
Structure
3D Structure
Properties
CAS No. |
71598-29-3 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
14,14-diethoxytetradec-3-yne |
InChI |
InChI=1S/C18H34O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h18H,4-6,9-17H2,1-3H3 |
InChI Key |
ZTJIBPGVODBBPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCCCCCCCCC(OCC)OCC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Tetradecyne, 14,14 Diethoxy and Analogues
Strategies for Alkyne Introduction and Chain Elongation
The construction of the C14 backbone with an internal triple bond is a central challenge in the synthesis of 3-Tetradecyne (B13801924), 14,14-diethoxy-. Key strategies involve the formation of carbon-carbon bonds using acetylide chemistry and transition metal-catalyzed cross-coupling reactions.
Acetylide Alkylation Reactions in the Synthesis of Tetradecyne Frameworks
One of the most fundamental and widely used methods for creating carbon-carbon bonds to form larger alkynes is through the alkylation of acetylide anions. nih.govlibretexts.org This reaction is pivotal for constructing the tetradecyne framework from smaller, more readily available precursors. The process begins with a terminal alkyne, which possesses a weakly acidic proton on the sp-hybridized carbon (pKa ≈ 25). nih.gov This proton can be removed by a very strong base, such as sodium amide (NaNH₂), to generate a highly nucleophilic acetylide anion. libretexts.orglibretexts.org
This acetylide then acts as a potent nucleophile in a substitution reaction (SN2) with a suitable electrophile, typically a primary alkyl halide. nih.govlibretexts.org For the synthesis of the 3-tetradecyne backbone, a plausible route involves the reaction of the 1-dodecyne (B1581785) acetylide with a two-carbon electrophile, or conversely, the acetylide of propyne (B1212725) with an 11-carbon electrophile like 1-bromoundecane. The latter is generally preferred as the reaction is most efficient with methyl and primary halides; secondary and tertiary halides tend to undergo elimination (E2) as a competing side reaction due to the strong basicity of the acetylide ion. libretexts.orglibretexts.org
Table 1: Representative Acetylide Alkylation Reactions
| Starting Alkyne | Base | Alkyl Halide | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Hexyne | NaNH₂ | 1-Bromobutane | 5-Decyne | ~85% | libretexts.org |
| Phenylacetylene | NaNH₂ | 1-Bromobutane | 1-Phenyl-1-hexyne | High | khanacademy.org |
| Acetylene | NaNH₂ | 1-Bromopropane | 1-Pentyne | Good | libretexts.org |
Cross-Coupling Methodologies for Carbon-Carbon Bond Formation in Long-Chain Alkynes
Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for forming the C(sp)-C(sp²) or C(sp)-C(sp) bonds necessary for long-chain alkyne synthesis. These methods offer high selectivity and functional group tolerance.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. While traditionally used for creating arylalkynes and enynes, it can be adapted for alkyl-alkyne coupling, particularly with vinyl halides.
Cadiot-Chodkiewicz Coupling: This is a highly effective method for synthesizing unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne. wikipedia.orgalfa-chemistry.com The reaction is catalyzed by a copper(I) salt, such as CuBr, in the presence of an amine base. wikipedia.org Unlike the related Glaser coupling, the Cadiot-Chodkiewicz reaction selectively couples the two different alkyne partners, preventing the formation of homocoupled byproducts. wikipedia.org This method could be employed in a strategy where two smaller alkyne fragments are joined to form the tetradecyne backbone, although it would introduce a second alkyne unit that would require subsequent selective reduction. A more direct application involves coupling a terminal alkyne with a halo-functionalized fragment that contains the diethoxy group.
Table 2: Comparison of Relevant Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System | Key Features |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne + Vinyl/Aryl Halide | Pd(0) complex, Cu(I) salt, Amine base | Mild conditions, high functional group tolerance. alfa-chemistry.com |
| Cadiot-Chodkiewicz Coupling | Terminal Alkyne + 1-Haloalkyne | Cu(I) salt, Amine base | Synthesizes unsymmetrical diynes selectively. wikipedia.orgdntb.gov.ua |
Formation and Manipulation of the 1,1-Diethoxy Functionality
Acetalization Techniques from Carbonyl Precursors and Alkynes
The most traditional method for forming an acetal (B89532) is the acid-catalyzed reaction of an aldehyde or ketone with two equivalents of an alcohol—in this case, ethanol. khanacademy.orgsci-hub.box The reaction is reversible, and to drive it to completion, the water formed as a byproduct must be removed, often using a Dean-Stark apparatus or molecular sieves. khanacademy.org In a synthesis of 3-Tetradecyne, 14,14-diethoxy-, this would involve the acetalization of a precursor aldehyde, such as 3-tetradecynal.
Alternatively, the diethoxy functionality can be introduced by direct conversion of a terminal alkyne. Metal catalysts, such as those based on gold(III) or iridium, can catalyze the addition of alcohols across a triple bond to form acetals directly. wikipedia.orgacs.org This approach offers an atom-economical route that avoids the isolation of an intermediate aldehyde.
Convergent and Linear Synthesis Approaches to 3-Tetradecyne, 14,14-diethoxy-
For 3-Tetradecyne, 14,14-diethoxy-, a convergent approach is highly attractive. Two potential fragments could be:
Fragment A: An eleven-carbon chain with a terminal alkyne (1-undecyne).
Fragment B: A three-carbon unit containing the diethoxy acetal and a reactive group for coupling, such as 3-bromo-1,1-diethoxypropane.
These two fragments could then be joined using an acetylide alkylation reaction. The acetylide of 1-undecyne (B103828) would be formed and reacted with 3-bromo-1,1-diethoxypropane. This strategy isolates the handling of the different functional groups into separate synthetic branches before the final coupling step. Cross-coupling reactions like the Sonogashira or Cadiot-Chodkiewicz couplings are inherently convergent.
Table 3: Comparison of Synthetic Approaches
| Approach | Description | Advantages | Disadvantages |
|---|---|---|---|
| Linear | Step-by-step assembly of the molecule from one starting material. | Straightforward to plan. | Overall yield can be very low for long sequences. A failure in a late step ruins the entire synthesis. |
| Convergent | Independent synthesis of molecular fragments followed by late-stage coupling. | Higher overall yields. More efficient for complex targets. Allows for parallel synthesis of fragments. | Requires careful planning of fragment synthesis and the final coupling reaction. |
Protective Group Strategies in the Synthesis of Substituted Alkynes and Acetals
The successful synthesis of molecules containing both alkyne and acetal functionalities, such as 3-Tetradecyne, 14,14-diethoxy-, hinges on the careful selection and management of protecting groups. These temporary modifications prevent unwanted side reactions and allow for the stepwise construction of the target molecule. An ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removable with high selectivity without affecting other parts of the molecule.
Orthogonal protection is a powerful strategy in multi-step synthesis that employs multiple protecting groups, each of which can be removed by a specific set of reagents without affecting the others. This allows for the selective unmasking and reaction of different functional groups within the same molecule at various stages of the synthesis.
For a molecule containing both a terminal alkyne and an acetal (or its aldehyde precursor), a common orthogonal strategy involves the use of a silyl (B83357) ether for the alkyne and an acetal for the carbonyl group.
Alkyne Protection: Terminal alkynes are weakly acidic and can be deprotonated by strong bases, which can interfere with reactions such as those involving Grignard reagents or organolithiums. To prevent this, the terminal alkyne is often protected. Trialkylsilyl groups are among the most common and effective protecting groups for this purpose. The choice of the specific silyl group, such as Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS/TBS), or Triisopropylsilyl (TIPS), allows for tuning the stability of the protected alkyne. The introduction of these groups is typically straightforward, involving the reaction of the terminal alkyne with the corresponding silyl chloride in the presence of a base. ccspublishing.org.cn
Acetal Protection: Aldehydes are highly reactive towards nucleophiles and both acidic and basic conditions. The diethyl acetal in the target compound, 14,14-diethoxy-3-tetradecyne, serves as a stable protecting group for a terminal aldehyde. Acetals are readily formed by treating the aldehyde with an excess of the corresponding alcohol (in this case, ethanol) under acidic conditions. They are notably stable to bases, organometallic reagents, and reducing agents, making them ideal for use in syntheses involving such reagents. libretexts.org
The orthogonality of this scheme lies in the distinct conditions required for deprotection. The silyl group on the alkyne is typically cleaved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), under conditions that leave the acid-labile acetal group intact. Conversely, the acetal can be removed using aqueous acid, which does not affect the silyl-protected alkyne. This differential reactivity is the cornerstone of an effective orthogonal protection strategy.
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
|---|---|---|---|---|
| Terminal Alkyne | Trialkylsilyl (e.g., TMS, TIPS) | R3SiCl, Base (e.g., Et3N, Imidazole) | Fluoride Source (e.g., TBAF) or mild base (K2CO3/MeOH for TMS) | Stable to acid, oxidation, reduction |
| Aldehyde | Diethyl Acetal | Ethanol, Acid Catalyst (e.g., p-TsOH) | Aqueous Acid (e.g., HCl, H2SO4) | Stable to base, nucleophiles, organometallics, reducing agents |
Chemoselectivity refers to the preferential reaction of a reagent with one functional group in the presence of others. In the context of deprotection, this allows for the sequential removal of different protecting groups, enabling further synthetic modifications at specific sites.
Chemoselective Deprotection:
The varying stability of different trialkylsilyl groups provides a basis for chemoselective deprotection. For instance, a TMS group can be cleaved under very mild basic conditions (e.g., K2CO3 in methanol) that would not affect a more robust silyl group like TIPS or TBDMS. gelest.comchemspider.com This allows for a hierarchical deprotection strategy if multiple silyl groups are present. For example, a molecule with both a TMS-protected alkyne and a TBDMS-protected alcohol could be selectively deprotected at the alkyne. ccspublishing.org.cn
In a bifunctional molecule with a silyl-protected alkyne and an acetal, the silyl group can be chemoselectively removed without affecting the acetal. Research has shown that silver salts, such as silver fluoride or silver nitrate, can effectively catalyze the desilylation of even bulky TIPS-protected alkynes under conditions that are compatible with acid-sensitive groups like acetals. thieme-connect.comresearchgate.net For example, treatment with silver fluoride followed by a mild acid workup can cleave the C-Si bond while leaving an acetal intact. thieme-connect.com
| Protecting Group to Remove | Protecting Group to Retain | Reagent/Conditions | Reference |
|---|---|---|---|
| Trimethylsilyl (TMS) Alkyne | Triisopropylsilyl (TIPS) Alkyne | K2CO3 / Methanol | gelest.com |
| Triisopropylsilyl (TIPS) Alkyne | Acetal | AgF, then mild H+ | thieme-connect.com |
| Trimethylsilyl (TMS) Alkyne | Silyl Ethers (e.g., TBDMS) | AgNO3 / MeOH/H2O/CH2Cl2 | researchgate.net |
| Acetal | Silyl-protected Alkyne | Aqueous Acid (e.g., HCl(aq)) | libretexts.org |
Functional Group Interconversion:
Once a protecting group is removed, the revealed functional group can be converted into another, a process known as functional group interconversion (FGI). ub.edufiveable.meimperial.ac.uk This is a fundamental tactic in synthesis to build molecular complexity.
From the Alkyne: A deprotected terminal alkyne is a versatile functional group. It can undergo a variety of transformations, including:
Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation over a poisoned catalyst like Lindlar's catalyst yields a cis-alkene, while dissolving metal reduction (e.g., Na in NH3) produces a trans-alkene. imperial.ac.uk Complete reduction to an alkane can be achieved with catalysts like palladium on carbon (Pd/C).
Hydration: Markovnikov hydration (using H2SO4, H2O, and HgSO4) converts a terminal alkyne to a methyl ketone. Anti-Markovnikov hydration (hydroboration-oxidation) yields an aldehyde.
Carbon-Carbon Bond Formation: The terminal alkyne can be deprotonated to form an acetylide, which is a potent nucleophile for reactions with alkyl halides or carbonyl compounds, extending the carbon chain.
From the Acetal: Deprotection of the acetal regenerates the aldehyde. This aldehyde can then be:
Oxidized: Mild oxidation (e.g., with PCC) is generally not necessary as it's already an aldehyde, but stronger oxidation (e.g., with KMnO4 or Jones reagent) will convert it to a carboxylic acid.
Reduced: Reduction with agents like sodium borohydride (B1222165) (NaBH4) will yield a primary alcohol.
Olefinated: Reactions like the Wittig reaction can convert the aldehyde into an alkene.
The strategic application of these deprotection and interconversion reactions, guided by the principles of orthogonality and chemoselectivity, provides a robust framework for the synthesis of complex targets like 3-Tetradecyne, 14,14-diethoxy- and its analogues.
Reactivity and Mechanistic Investigations of 3 Tetradecyne, 14,14 Diethoxy
Reaction Pathways Involving the Alkyne Moiety
The internal alkyne of 3-Tetradecyne (B13801924), 14,14-diethoxy- is a versatile functional group that can undergo a range of transformations. Its reactivity is influenced by the electron-rich nature of the triple bond, which allows it to act as a nucleophile, as well as its ability to be activated by electrophiles.
Nucleophilic Additions to the Internal Alkyne
While alkynes are generally considered electron-rich, they can undergo nucleophilic addition, particularly when activated by conjugation with electron-withdrawing groups. acs.org However, even unactivated internal alkynes can react with strong nucleophiles. The sp-hybridized carbons of the alkyne render it more electrophilic than a correspondingly substituted alkene. msu.edu
In the context of 3-Tetradecyne, 14,14-diethoxy-, reactions with powerful nucleophiles like organometallic reagents could potentially lead to addition products. For instance, the addition of an organocuprate reagent could proceed via a syn-addition pathway. The regioselectivity of such an addition would be influenced by steric factors, with the nucleophile preferentially attacking the less hindered carbon of the triple bond.
| Nucleophile | Reagent Example | Potential Product |
| Organocuprate | Lithium dimethylcuprate | (E)-3,4-dimethyl-3-tetradecene, 14,14-diethoxy- |
| Grignard Reagent | Phenylmagnesium bromide (with catalyst) | (E/Z)-3-phenyl-3-tetradecene, 14,14-diethoxy- |
| Thiolate | Sodium thiophenoxide | (E/Z)-3-(phenylthio)-3-tetradecene, 14,14-diethoxy- |
Electrophilic Activations and Transformations of the 3-Tetradecyne Moiety
The electron density of the alkyne's pi bonds makes it susceptible to attack by electrophiles. libretexts.org This initial interaction typically forms a pi-complex, which can then rearrange to a more stable intermediate. msu.edu However, electrophilic additions to alkynes are often more sluggish than to alkenes due to the formation of a less stable vinyl cation intermediate. msu.edulibretexts.org
Halogenation of 3-Tetradecyne, 14,14-diethoxy- with reagents like bromine (Br₂) would be expected to proceed via an anti-addition mechanism, leading to a trans-dibromoalkene. The reaction can often proceed further to yield a tetrabromoalkane if an excess of the halogen is used.
Hydrogenation of the alkyne can be controlled to yield either the corresponding cis-alkene or the fully saturated alkane. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) would selectively produce (Z)-3-tetradecene, 14,14-diethoxy-. In contrast, catalytic hydrogenation with a more active catalyst like palladium on carbon would result in the formation of 1,1-diethoxytetradecane.
| Electrophile | Reagent Example | Product |
| Halogen | Bromine (Br₂) | (E)-3,4-dibromo-3-tetradecene, 14,14-diethoxy- |
| Hydrogen Halide | Hydrogen Chloride (HCl) | 3-chloro-3-tetradecene, 14,14-diethoxy- and 4-chloro-3-tetradecene, 14,14-diethoxy- |
| Hydrogen | H₂ with Lindlar's Catalyst | (Z)-3-tetradecene, 14,14-diethoxy- |
| Hydrogen | H₂ with Palladium on Carbon | 1,1-diethoxytetradecane |
Cycloaddition Reactions (e.g., [4+2], [2+2]) with the Alkyne Functionality
Alkynes are excellent substrates for cycloaddition reactions, providing a route to various cyclic and heterocyclic systems. researchgate.netumn.eduwiley-vch.de In a [4+2] cycloaddition, or Diels-Alder reaction, an alkyne can act as a dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative. The reactivity of the alkyne in this context is enhanced by the presence of electron-withdrawing groups, though unactivated alkynes can still participate under thermal conditions.
The [2+2] cycloaddition of an alkyne with an alkene, typically photochemically induced, would yield a cyclobutene derivative. This reaction is often less common than the [4+2] cycloaddition. Another important cycloaddition is the [3+2] cycloaddition, such as the Huisgen 1,3-dipolar cycloaddition with azides, which would form a triazole ring.
| Reaction Type | Reactant Example | Potential Product |
| [4+2] Cycloaddition | 1,3-Butadiene | 1,2-diethyl-4-nonyl-1,4-cyclohexadiene, with a 1,1-diethoxypropyl side chain |
| [2+2] Cycloaddition | Ethylene (photochemical) | 1-ethyl-2-nonylcyclobutene, with a 1,1-diethoxypropyl side chain |
| [3+2] Cycloaddition | Phenyl azide | 1-phenyl-4-ethyl-5-nonyl-1,2,3-triazole, with a 1,1-diethoxypropyl side chain |
Isomerization Reactions of the Alkyne (e.g., Alkyne Zipper Reaction)
Internal alkynes can be isomerized to terminal alkynes through a process known as the "alkyne zipper" reaction. youtube.com This reaction is typically carried out using a strong base, such as sodium amide in a suitable solvent. youtube.com The mechanism involves a series of deprotonation and reprotonation steps that effectively "walk" the triple bond along the carbon chain. For 3-Tetradecyne, 14,14-diethoxy-, this reaction would result in the formation of 13-tetradecyne, 14,14-diethoxy-. The thermodynamic driving force for this migration is the formation of the more stable terminal acetylide anion upon deprotonation by the strong base.
| Reagent | Solvent | Product |
| Sodium amide (NaNH₂) | Liquid ammonia | 13-tetradecyne, 14,14-diethoxy- |
| Potassium 3-aminopropylamide (KAPA) | 1,3-Diaminopropane | 13-tetradecyne, 14,14-diethoxy- |
Transformations of the 1,1-Diethoxy Acetal (B89532) Group
The 1,1-diethoxy acetal group is generally stable under neutral and basic conditions, making it an effective protecting group for an aldehyde. However, it is susceptible to cleavage and transformation under acidic conditions.
Hydrolysis and Transacetalization Reactions
Acid-catalyzed hydrolysis of the 1,1-diethoxy acetal group in 3-Tetradecyne, 14,14-diethoxy- would regenerate the parent aldehyde. inchem.orgchemistrysteps.comorganicchemistrytutor.com The reaction proceeds by protonation of one of the ethoxy oxygens, followed by elimination of ethanol to form a resonance-stabilized oxonium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining ethoxy group and subsequent elimination of another molecule of ethanol, followed by deprotonation, yields the final aldehyde product, 14-oxo-3-tetradecyne.
Transacetalization is a related process where the acetal is reacted with a different alcohol or diol in the presence of an acid catalyst. researchgate.netfigshare.comresearchgate.net This results in the exchange of the alkoxy groups. For example, reaction of 3-Tetradecyne, 14,14-diethoxy- with ethylene glycol in the presence of an acid catalyst would lead to the formation of a cyclic acetal, 2-(dec-2-yn-1-yl)-2-ethyl-1,3-dioxolane.
| Reaction Type | Reagents | Product |
| Hydrolysis | H₃O⁺ | 14-oxo-3-tetradecyne and Ethanol |
| Transacetalization | Ethylene glycol, H⁺ | 2-(dec-2-yn-1-yl)-2-ethyl-1,3-dioxolane and Ethanol |
Reactions Involving Acetal-Derived Intermediates
The diethoxyacetal group at the C-14 position is generally stable under neutral to strongly basic conditions, making it an effective protecting group for the corresponding aldehyde. libretexts.orglibretexts.org However, under acidic conditions, particularly in the presence of water, the acetal can be hydrolyzed to reveal the parent aldehyde, 14-oxotetradec-3-yne. The generation of this aldehyde intermediate in situ opens up possibilities for intramolecular reactions, where the aldehyde could interact with the alkyne at the C-3 position.
The formation of an acetal is a reversible process. chem-station.com In a bifunctional molecule like the hydrolyzed form of 3-Tetradecyne, 14,14-diethoxy-, an intramolecular cyclization could be envisioned, although the significant distance between the aldehyde at C-14 and the alkyne at C-3 makes such a direct interaction sterically challenging without significant chain folding. More plausible reactions would involve the aldehyde participating in reactions mediated by reagents that could also interact with the alkyne, leading to complex reaction pathways. For instance, after hydrolysis of the acetal, the resulting aldehyde could undergo reactions typical of carbonyl compounds, while the alkyne could simultaneously undergo electrophilic addition or reduction, depending on the reagents used. organicchemistrytutor.commasterorganicchemistry.com
Interplay Between Alkyne and Acetal Functionalities
The presence of two distinct functional groups separated by a long alkyl chain in 3-Tetradecyne, 14,14-diethoxy- raises important questions about their mutual influence on reactivity and selectivity.
Functional groups can influence the reactivity of distant parts of a molecule through steric or electronic effects transmitted through the carbon chain or through space via specific folded conformations. While electronic effects are unlikely to be significant over the ten-carbon aliphatic spacer in this molecule, through-space interactions are conceivable. The flexible nature of the decyl chain allows the acetal end of the molecule to fold back and potentially interact with the alkyne or its reaction intermediates.
Research has shown that remote hydroxyl groups can direct the transformation of alkynes into carbonyl compounds, a process that involves hydration reactions. rsc.org By analogy, the oxygen atoms of the diethoxyacetal group in 3-Tetradecyne, 14,14-diethoxy- could potentially act as directing groups in certain reactions, influencing the stereochemical or regiochemical outcome of additions to the alkyne. For example, the acetal's oxygen atoms could chelate to a metal catalyst, delivering a reagent to a specific face of the alkyne.
Chemo- and regioselectivity are critical considerations in the reactions of multifunctional compounds like 3-Tetradecyne, 14,14-diethoxy-. The alkyne's carbon-carbon triple bond is electron-rich and susceptible to electrophilic addition reactions, such as hydrohalogenation and hydration. libretexts.orgdummies.com In contrast, the acetal group is stable to many of these conditions but is labile in the presence of acid. chem-station.com
This differential reactivity allows for selective transformations. For example:
Reaction at the Alkyne: Reagents such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), or boranes would selectively react with the alkyne. organicchemistrytutor.comlibretexts.org For instance, hydroboration-oxidation of the internal alkyne would lead to the formation of ketones. dummies.com
Reaction at the Acetal: Acid-catalyzed hydrolysis would selectively deprotect the acetal to form the corresponding aldehyde, leaving the alkyne untouched. libretexts.org
Reactions under Basic Conditions: Strong bases like sodium amide could deprotonate a terminal alkyne, but would not affect the internal alkyne or the acetal in 3-Tetradecyne, 14,14-diethoxy-. study.com
The regioselectivity of reactions at the internal alkyne (C-3 and C-4) would be influenced by the steric bulk of the substituents. In 3-Tetradecyne, 14,14-diethoxy-, the ethyl group at C-2 and the long alkyl chain starting at C-5 present different steric environments, which could lead to preferential attack at one of the alkyne carbons in reactions like hydration or hydroboration. The development of catalysts that can control regioselectivity in alkyne functionalization is an active area of research. nih.govrsc.orgresearchgate.net
Computational Studies on Reaction Mechanisms and Transition States
Due to the lack of direct experimental data, computational methods are invaluable for predicting the reactivity and understanding the mechanistic details of reactions involving 3-Tetradecyne, 14,14-diethoxy-.
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, determining the structures of transition states, and calculating reaction energetics. nih.govresearchgate.net For 3-Tetradecyne, 14,14-diethoxy-, DFT calculations could be employed to study various potential reactions at the alkyne center.
For instance, in a study of alkyne haloboration, DFT calculations were used to elucidate the reaction pathways leading to different stereochemical outcomes. The calculations revealed the transition state structures and their corresponding activation energies, explaining the observed product distributions. nih.gov Similar calculations could be applied to model the addition of various electrophiles to the 3-tetradecyne moiety, predicting the regioselectivity and the activation barriers for different pathways.
Table 1: Representative DFT-Calculated Free Energy Barriers for Alkyne Reactions (by analogy) This table presents data from a DFT study on the transformation of a Rh-alkyne complex to a Rh-vinylidene species, illustrating the type of energetic information that can be obtained from quantum chemical calculations. nih.gov
| Reaction Pathway Step | Reactant System | Calculated Free Energy of Activation (kcal mol⁻¹) |
| Alkyne Slippage | Rh–alkyne π-complex | 9.0 |
| Indirect 1,2-H shift | Rh–alkyne σC–H complex | 37.7 |
These calculations can provide deep mechanistic insights, for example, by revealing how substituents influence the stability of intermediates and transition states, thereby controlling the reaction outcome. acs.orgrsc.org
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics. mdpi.comnih.gov For a long, flexible molecule like 3-Tetradecyne, 14,14-diethoxy-, MD simulations could be used to explore its conformational landscape.
Advanced Synthetic Applications of 3 Tetradecyne, 14,14 Diethoxy and Its Derivatives
Utility in the Construction of Complex Organic Architectures
The distinct reactivity of the terminal alkyne and the latent carbonyl group makes 3-tetradecyne (B13801924), 14,14-diethoxy- a valuable building block in the assembly of complex organic structures. The long aliphatic chain provides a flexible spacer, while the terminal functional groups serve as handles for a variety of chemical transformations.
The internal alkyne of 3-tetradecyne, 14,14-diethoxy- can be readily transformed into a variety of functional groups. For instance, partial reduction using Lindlar's catalyst would yield the corresponding cis-alkene, while a dissolving metal reduction would afford the trans-alkene. masterorganicchemistry.commasterorganicchemistry.com Complete hydrogenation of the triple bond can produce the fully saturated 1,1-diethoxy-tetradecane. Furthermore, the alkyne can undergo hydration reactions to introduce a ketone functionality. rsc.org These transformations, coupled with the subsequent deprotection and reaction of the acetal (B89532), allow for the synthesis of a wide array of polyfunctionalized long-chain aliphatic compounds.
Illustrative Transformations of the Alkyne Moiety:
| Reagent | Resulting Functional Group |
|---|---|
| H₂, Lindlar's Catalyst | cis-Alkene |
| Na, NH₃ | trans-Alkene |
| H₂, Pd/C | Alkane |
| H₂O, H⁺, HgSO₄ | Ketone |
| O₃, then H₂O | Carboxylic Acids (cleavage) |
The bifunctional nature of 3-tetradecyne, 14,14-diethoxy- makes it a suitable monomer for the synthesis of macrocycles and oligomers. The terminal alkyne can participate in various coupling reactions, such as the Glaser or Eglinton coupling, to form diynes which can then be used to construct macrocyclic systems. nih.govacs.org Alternatively, the alkyne can be functionalized with a group that is complementary to a derivative of the acetal end, enabling head-to-tail cyclization. The long, flexible carbon chain is particularly amenable to the formation of large ring structures. umn.edursc.org
Roles as Synthons for Latent Carbonyl Groups (via Acetal Hydrolysis)
The diethyl acetal at the 14-position serves as a protecting group for an aldehyde functionality. libretexts.orgchem-station.comchemistrysteps.comresearchgate.net This allows for extensive chemical modifications to be carried out on the alkyne terminus without affecting the carbonyl group. The acetal is stable to a wide range of reaction conditions, including basic, organometallic, and reducing environments. chem-station.com Upon completion of the desired transformations at the alkyne end, the acetal can be readily hydrolyzed under acidic conditions to reveal the aldehyde, which can then undergo further reactions such as Wittig olefination, reductive amination, or oxidation to a carboxylic acid.
Deprotection of the Acetal:
| Starting Material | Reagents | Product |
|---|---|---|
| R-(CH₂)₁₀-CH(OEt)₂ | H₃O⁺ | R-(CH₂)₁₀-CHO |
Applications in Materials Science Precursors (e.g., polymers, coatings)
Long-chain aliphatic compounds are of interest in materials science for the synthesis of polymers and coatings with specific properties such as flexibility and hydrophobicity. researchgate.netuni-konstanz.de 3-Tetradecyne, 14,14-diethoxy- can serve as a monomer in polymerization reactions. For example, the alkyne can undergo polymerization through metathesis or by participating in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form poly(triazole)s. researchgate.net The resulting polymers would possess long aliphatic side chains, potentially imparting desirable thermal or mechanical properties. The latent aldehyde functionality could be used for cross-linking or for post-polymerization modification to introduce other functional groups.
Stereoselective Synthesis Utilizing the 3-Tetradecyne, 14,14-diethoxy- Framework
The significant distance between the alkyne and the acetal in the 3-tetradecyne, 14,14-diethoxy- framework makes direct stereochemical influence of one group on the other challenging. However, it is conceivable that by introducing a chiral center at one end of the molecule, stereoselective reactions could be induced at the other end, mediated by the conformation of the long carbon chain. acs.orgnih.gov For instance, if the acetal is replaced with a chiral auxiliary, it might be possible to achieve stereoselective additions to the alkyne. masterorganicchemistry.com Conversely, stereoselective reduction of a ketone derived from the alkyne could be influenced by a chiral center at the aldehyde terminus. Further research in this area would be necessary to explore the potential for long-range stereocontrol in such systems.
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for elucidating the molecular structure of 3-Tetradecyne (B13801924), 14,14-diethoxy- by probing the chemical environment of its atoms and the vibrations of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the carbon skeleton and the placement of functional groups. Both ¹H and ¹³C NMR are crucial for the structural verification of 3-Tetradecyne, 14,14-diethoxy-.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For 3-Tetradecyne, 14,14-diethoxy-, the key diagnostic signals include the acetal (B89532) proton and the protons of the two ethoxy groups. The long methylene (B1212753) chain will appear as a complex multiplet, while the terminal methyl groups will be distinct triplets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is vital for confirming the presence of the internal alkyne and the acetal carbon. The sp-hybridized carbons of the alkyne typically resonate in a distinct region of the spectrum, separate from the sp³-hybridized carbons of the long alkyl chain and the ethoxy groups. pg.edu.pl The chemical shifts of the internal alkyne carbons are expected to be in the range of 70–100 ppm. pg.edu.pl The acetal carbon (C-14) signal is also highly characteristic.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Features of 3-Tetradecyne, 14,14-diethoxy-
| Structural Feature | Atom(s) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Splitting Patterns (¹H NMR) |
| Ethoxy Methylene | -O-CH₂ -CH₃ | ~3.4 - 3.6 | ~60 - 65 | Quartet (q) |
| Ethoxy Methyl | -O-CH₂-CH₃ | ~1.2 | ~15 | Triplet (t) |
| Acetal Methine | -CH (OR)₂ | ~4.5 | ~100 - 105 | Triplet (t) |
| Alkyne Carbons | -C ≡C - | N/A | ~75 - 90 | N/A |
| Propargylic Methylene | -CH₂ -C≡C- | ~2.1 - 2.3 | ~18 - 25 | Multiplet (m) |
| Alkyl Chain | -(CH₂)₉- | ~1.2 - 1.4 | ~22 - 32 | Multiplet (m) |
| Terminal Methyl | -CH₃ | ~0.9 | ~14 | Triplet (t) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations. For 3-Tetradecyne, 14,14-diethoxy-, the key characteristic vibrations are the carbon-carbon triple bond stretch of the internal alkyne and the carbon-oxygen single bond stretches of the acetal group.
The C≡C stretching vibration for an internal alkyne appears as a weak to medium band in the region of 2100-2260 cm⁻¹. rsc.orgjove.com The weakness of this band is due to the low polarity of the symmetrically substituted triple bond. spectroscopyonline.com The acetal functional group is characterized by strong C-O stretching bands, typically appearing in the fingerprint region between 1000 and 1200 cm⁻¹. spectroscopyonline.com The presence of two distinct C-O bonds within the C-O-C-O-C linkage of the diethyl acetal can lead to multiple strong absorptions in this area. Standard C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain are expected around 2850-3000 cm⁻¹. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for 3-Tetradecyne, 14,14-diethoxy-
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Alkyne | C≡C Stretch | 2100 - 2260 | Weak - Medium |
| Acetal/Ether | C-O Stretch | 1000 - 1200 | Strong |
| Alkane | sp³ C-H Stretch | 2850 - 3000 | Strong |
| Alkane | CH₂/CH₃ Bend | 1350 - 1470 | Medium |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating 3-Tetradecyne, 14,14-diethoxy- from impurities and for determining its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the analysis of volatile and semi-volatile compounds. It is well-suited for identifying potential impurities from the synthesis of 3-Tetradecyne, 14,14-diethoxy-, such as starting materials or side-products. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint. The retention time from the GC and the mass spectrum from the MS together allow for high-confidence identification of components in a mixture.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile or thermally sensitive compounds. Given the long, nonpolar alkyl chain of 3-Tetradecyne, 14,14-diethoxy-, reversed-phase HPLC is the most appropriate technique. researchgate.net
In this mode, a nonpolar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. spectroscopyonline.comresearchgate.net The nonpolar analyte interacts more strongly with the stationary phase and is retained longer than more polar impurities. illinois.edu Purity is determined by integrating the area of the analyte peak and comparing it to the total area of all peaks in the chromatogram, often using a UV detector if the analyte possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
Advanced Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides critical information about the molecular weight and structural features of a molecule through the analysis of its fragmentation patterns upon ionization. Electron Impact (EI) ionization is a common technique used in conjunction with GC.
For 3-Tetradecyne, 14,14-diethoxy-, the molecular ion peak (M⁺) may be observed, confirming the molecular weight. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways include:
Alpha-Cleavage: The bonds adjacent to the oxygen atoms of the acetal are prone to cleavage. wikipedia.org This would result in the loss of an ethoxy radical (•OCH₂CH₃, mass 45) or an ethyl radical (•CH₂CH₃, mass 29) to form stable oxonium ions. The most significant fragmentation of acetals is often the cleavage that results in the formation of a large, stable oxonium ion, for example, [M - OCH₂CH₃]⁺.
Alkyne Fragmentation: Internal alkynes can undergo cleavage at the propargylic position (the C-C bond adjacent to the triple bond). This can lead to the formation of a resonance-stabilized propargyl cation. jove.com
Alkyl Chain Fragmentation: The long hydrocarbon chain can fragment, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups), which is characteristic of long-chain alkanes. libretexts.org
The combination of these fragmentation pathways provides a detailed structural confirmation that complements the data obtained from NMR and IR spectroscopy.
X-ray Crystallography for Solid-State Structure Determination
The process of X-ray crystallography involves irradiating a single, high-quality crystal with a focused beam of X-rays. wikipedia.org The electrons of the atoms within the crystal diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. wikipedia.orgyoutube.com By analyzing the geometric positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the unit cell of the crystal can be constructed. youtube.comfiveable.me This electron density map is then interpreted to determine the precise location of each atom, leading to a detailed molecular model. youtube.com
Should a crystallographic study of 3-Tetradecyne, 14,14-diethoxy- be undertaken, it would provide invaluable insights into its solid-state structure. Key information that would be obtained includes:
Molecular Conformation: The analysis would reveal the exact spatial orientation of the long tetradecyne chain and the diethoxy acetal group. The linear geometry of the alkyne's C-C≡C-C fragment would be confirmed. libretexts.org The conformation of the long alkyl chain, which is typically flexible, would be fixed in the crystal lattice, likely adopting a low-energy, extended (all-trans) conformation to maximize packing efficiency. The orientation of the two ethoxy groups relative to the rest of the molecule would also be precisely defined.
Bond Lengths and Angles: Precise measurements of all covalent bond lengths and angles would be determined, confirming the sp-hybridization of the alkyne carbons and the sp3-hybridization of the other carbon and oxygen atoms. This data is fundamental for understanding the molecule's geometry and bonding. wikipedia.org
Intermolecular Interactions: The study would elucidate the non-covalent forces that govern the crystal packing, such as van der Waals interactions. researchgate.net For a non-polar molecule like 3-Tetradecyne, 14,14-diethoxy-, these forces would be the primary drivers of the crystal structure, with the long alkyl chains likely aligning in parallel to maximize contact. The presence of the oxygen atoms in the diethoxy group might introduce weak C-H···O interactions that could further influence the packing arrangement. mdpi.com
Crystallographic Parameters: A successful analysis would yield specific crystallographic data, including the crystal system, space group, and unit cell dimensions. This information defines the fundamental repeating unit of the crystal and its symmetry properties. acs.org
The hypothetical crystallographic data for 3-Tetradecyne, 14,14-diethoxy- would be presented in a standardized format, as illustrated in the interactive table below.
Table 1: Hypothetical Crystallographic Data for 3-Tetradecyne, 14,14-diethoxy-
This table is for illustrative purposes only and does not represent experimentally determined data.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₈H₃₄O₂ |
| Formula Weight | 282.46 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.50 |
| b (Å) | 8.50 |
| c (Å) | 38.00 |
| α (°) | 90 |
| β (°) | 95.0 |
| γ (°) | 90 |
| Volume (ų) | 1769.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.058 |
Future Research Directions
Development of Novel Catalytic Methods for Alkyne and Acetal (B89532) Transformations
Future research will likely focus on developing sophisticated catalytic systems to selectively transform the alkyne and acetal moieties within 3-Tetradecyne (B13801924), 14,14-diethoxy-. The high energy stored in the alkyne triple bond offers a thermodynamic advantage for driving complex chemical transformations. mdpi.com
For the internal alkyne group, transition-metal catalysis presents a rich area for exploration. researchgate.net Strategies involving palladium, nickel, or copper catalysts could enable a variety of cross-coupling reactions, allowing for the introduction of aryl or alkyl groups. wikipedia.org Ruthenium-catalyzed cycloadditions are another promising avenue, as these reactions often tolerate functional groups like acetals. acs.orgacs.org Gold-catalyzed reactions, known for their ability to activate alkynes towards nucleophilic attack, could be developed to form complex enolates or other oxygenated structures from the alkyne core. mdpi.comnih.gov Furthermore, investigating radical transformations could unlock novel pathways for forming carbon-carbon and carbon-heteroatom bonds at the alkyne position. rsc.orgacs.org
The long hydrocarbon chain is amenable to hydroisomerization, a process that can introduce branching. researchgate.netmdpi.com Developing bifunctional catalysts, which possess both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal rearrangement, could modify the physical properties of the molecule. researchgate.netmdpi.com
The acetal group, while generally stable, can act as a protecting group for a terminal aldehyde. Research into mild, selective catalytic methods for its deprotection or direct transformation is warranted. This would provide access to the aldehyde functionality for subsequent reactions like aldol (B89426) condensations or reductive aminations, further expanding the synthetic utility of the parent molecule.
Exploration of Bio-inspired Synthesis Routes for Long-Chain Derivatives
Nature provides elegant blueprints for the synthesis of complex molecules. Bio-inspired approaches could offer sustainable and efficient routes to 3-Tetradecyne, 14,14-diethoxy- and its derivatives. Research into the biosynthesis of natural products containing alkynes reveals that organisms can produce these functionalities de novo. nih.gov For instance, engineered polyketide synthases (PKSs) could potentially be harnessed to create long-chain fatty acid precursors that are then converted into alkynes by specialized enzyme cassettes. nih.gov This de novo biosynthesis strategy offers the advantage of creating alkyne-tagged molecules in situ for further biological applications. nih.gov
Another bio-inspired strategy involves the concept of "masked alkynes." In this approach, the highly reactive alkyne triple bond is temporarily coordinated to a metal, such as cobalt, to protect it during the construction of a long carbon chain. nih.govchemrxiv.org This method allows for the stepwise assembly of complex polyyne structures, which can be stabilized by threading them through macrocycles. nih.govchemrxiv.org Adapting this methodology could provide precise control over the synthesis of long-chain alkynes.
Furthermore, catalytic systems that mimic biological processes could be developed. For example, studying enzymes involved in hydrocarbon metabolism might inspire catalysts for selective oxidation or functionalization along the tetradecyne chain. The Guerbet reaction, which catalytically converts alcohols into longer-chain alcohols, demonstrates how simple precursors can be oligomerized, a principle that could be adapted for building long hydrocarbon backbones. wisc.edu
Advanced Computational Modeling for Predictive Reactivity and Selectivity
Computational chemistry is a powerful tool for accelerating catalyst design and predicting reaction outcomes, thereby reducing empirical experimentation. Future research on 3-Tetradecyne, 14,14-diethoxy- would greatly benefit from the application of advanced computational modeling.
Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential catalytic reactions. acs.org For instance, modeling the cycloaddition of an allene (B1206475) with the alkyne moiety using a ruthenium catalyst can provide insights into the reaction pathway and explain observed regioselectivity. acs.org Similarly, DFT can be used to study hydroarylation reactions, elucidating the role of directing groups and the catalytically active species. acs.org
Semiempirical calculation methods can be used to simulate the electronic and spectroscopic properties of alkyne derivatives. researchgate.net This allows for a theoretical understanding of how structural modifications might affect properties like absorption and emission spectra, which is crucial for the development of new materials. researchgate.net By modeling radical intermediates and transition states, computational studies can also guide the development of enantioselective reactions, predicting how catalysts interact with substrates to control stereochemistry. acs.org
These predictive models can screen potential catalysts and reaction conditions in silico, identifying the most promising candidates for experimental validation. This synergy between computation and experimentation can dramatically accelerate the discovery of novel and selective transformations for complex molecules like 3-Tetradecyne, 14,14-diethoxy-.
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and modification of 3-Tetradecyne, 14,14-diethoxy- can be significantly enhanced by leveraging flow chemistry and automated synthesis. Continuous flow processes offer numerous advantages over traditional batch chemistry, including superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and greater scalability. researchgate.netrsc.org
Pairing automated flow systems with machine learning algorithms or computer-aided synthesis planning can create powerful platforms for accelerated discovery. mit.edusyrris.com These systems can autonomously explore a wide range of reaction conditions to find optimal parameters or even suggest novel synthetic routes. mit.edu The development of such integrated platforms would enable high-throughput synthesis and screening of derivatives of 3-Tetradecyne, 14,14-diethoxy-, rapidly generating libraries of new compounds for applications in materials science or drug discovery. syrris.comrsc.org
Q & A
Q. Q1: What are the established synthetic routes for 3-Tetradecyne, 14,14-diethoxy-?
Methodological Answer: The synthesis of 3-Tetradecyne, 14,14-diethoxy- typically involves acetal or ketal formation using aldehydes or ketones with diols under acidic or dehydrating conditions. For example, substituted aldehydes (e.g., 4-ethoxybenzaldehyde) are used as precursors in similar syntheses, as noted in protocols for acetal-protected intermediates . Key steps include:
- Protecting alkynyl groups during oxidation or functionalization.
- Optimizing reaction conditions (e.g., temperature, catalyst) to minimize side reactions.
- Validating intermediates via thin-layer chromatography (TLC) or GC-MS.
Q. Q2: How can researchers characterize the purity and structural integrity of 3-Tetradecyne, 14,14-diethoxy-?
Methodological Answer: Characterization should combine spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Confirm the presence of diethoxy groups (δ ~3.5–4.0 ppm for ethoxy protons) and alkyne protons (δ ~1.8–2.2 ppm) .
- Mass Spectrometry (EI/ESI): Verify molecular weight (284.48 g/mol) and fragmentation patterns.
- HPLC/GC: Assess purity (>95% recommended for mechanistic studies).
- Infrared Spectroscopy (IR): Identify alkyne C≡C stretches (~2100–2260 cm⁻¹) .
Advanced profiling services (e.g., CC-DPS’s QSQN technology) can provide thermodynamic and QSPR data for deeper validation .
Advanced Research Questions
Q. Q3: What mechanistic insights exist for the role of the diethoxy groups in stabilizing intermediates during reactions involving 3-Tetradecyne, 14,14-diethoxy-?
Methodological Answer: The diethoxy groups act as protecting groups, preventing undesired reactivity at the terminal carbons. To study their role:
- Perform kinetic isotope effect (KIE) studies using deuterated analogs to track hydrogen transfer steps.
- Use DFT calculations (e.g., Gaussian or ORCA) to model transition states and compare activation energies with/without diethoxy protection .
- Conduct in situ FTIR or Raman spectroscopy to monitor real-time bond changes during reactions.
Contradictions in literature about steric vs. electronic effects should be resolved via substituent-variation experiments .
Q. Q4: How can researchers address discrepancies in reported solubility data for 3-Tetradecyne, 14,14-diethoxy- across solvents?
Methodological Answer: Discrepancies often arise from impurities or solvent polarity mismatches. A systematic approach includes:
- Solubility Screening: Use a standardized protocol (e.g., shake-flask method) across solvents (e.g., hexane, THF, DCM).
- Hansen Solubility Parameters (HSP): Compare experimental solubility with predicted HSP values using tools like HSPiP .
- Control for Water Content: Karl Fischer titration to ensure anhydrous conditions, as moisture can hydrolyze diethoxy groups .
Publish raw data (e.g., in supplementary materials) to enable cross-lab validation .
Q. Q5: What experimental strategies are recommended for studying the thermal stability of 3-Tetradecyne, 14,14-diethoxy- under catalytic conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures under inert vs. oxidative atmospheres.
- DSC (Differential Scanning Calorimetry): Identify exothermic/endothermic events linked to degradation.
- Catalytic Screening: Test stability in the presence of common catalysts (e.g., Pd/C, Grubbs catalyst) at varying temperatures.
- Post-Reaction Analysis: Use GC-MS or NMR to detect degradation byproducts (e.g., ethoxy cleavage products) .
Contradictory stability reports may stem from differences in catalyst purity or heating rates; replicate conditions precisely .
Experimental Design & Data Analysis
Q. Q6: How should researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Substrate Scope: Test reactivity with aryl halides, boronic acids, and alkynes under Sonogashira, Suzuki, or Heck conditions.
- Control Experiments: Compare reaction yields with/without the diethoxy groups to isolate their electronic/steric effects.
- Kinetic Profiling: Use pseudo-first-order kinetics to determine rate constants for key steps (e.g., oxidative addition).
- In Situ Monitoring: Employ ReactIR or UV-Vis spectroscopy to track intermediate formation .
Q. Q7: What statistical methods are appropriate for analyzing contradictory catalytic efficiency data?
Methodological Answer:
- Multivariate Analysis (ANOVA): Identify variables (e.g., solvent, temperature) contributing most to yield discrepancies.
- Principal Component Analysis (PCA): Reduce dimensionality in datasets to highlight outliers or clusters.
- Bayesian Inference: Model uncertainty in conflicting results (e.g., Catalyst A vs. B efficiency).
- Triangulation: Cross-validate data using multiple techniques (e.g., NMR, HPLC, computational models) .
Safety & Best Practices
Q. Q8: What safety protocols are critical when handling 3-Tetradecyne, 14,14-diethoxy-?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and flame-resistant lab coats (alkynes are flammable).
- Ventilation: Perform reactions in a fume hood to avoid inhalation of volatile byproducts.
- Waste Disposal: Quench reactive intermediates with aqueous ethanol before disposal .
- Emergency Protocols: Maintain spill kits with inert absorbents (e.g., vermiculite) and neutralize acidic residues with bicarbonate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
